2-Amino-6-bromo-3-ethylquinoline hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-ethylquinoline hydrochloride typically involves the bromination of 3-ethylquinoline followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-ethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline compounds depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromo-3-ethylquinoline hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-3-ethylquinoline hydrochloride
- 2-Amino-6-fluoro-3-ethylquinoline hydrochloride
- 2-Amino-6-iodo-3-ethylquinoline hydrochloride
Uniqueness
2-Amino-6-bromo-3-ethylquinoline hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific research applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
6-bromo-3-ethylquinolin-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMUKBRXATUDMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656634 | |
Record name | 6-Bromo-3-ethylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171580-64-5 | |
Record name | 6-Bromo-3-ethylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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